molecular formula C21H28O2S B4650721 1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene

1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B4650721
M. Wt: 344.5 g/mol
InChI Key: QGNIVCAGGAWOOS-UHFFFAOYSA-N
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Description

1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by a phenoxy group attached to a benzene ring, which is further substituted with a hexoxy chain containing a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenoxy Group: The initial step involves the preparation of the phenoxy group, which can be achieved by reacting phenol with an appropriate alkyl halide under basic conditions.

    Introduction of the Hexoxy Chain: The hexoxy chain can be introduced through an etherification reaction, where the phenoxy compound is reacted with a hexyl halide in the presence of a strong base such as sodium hydride.

    Attachment of the Propan-2-ylsulfanyl Group:

Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy and hexoxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated phenoxy and hexoxy derivatives.

Scientific Research Applications

1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals, surfactants, and additives.

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

1-Phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene can be compared with similar compounds such as:

    1-Phenoxy-3-(propylsulfanyl)propane: Similar structure but with a shorter alkyl chain.

    1-Phenoxy-2-propanol: Lacks the hexoxy and propan-2-ylsulfanyl groups.

    Phenoxyethanol: Contains a hydroxyl group instead of the hexoxy and propan-2-ylsulfanyl groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-phenoxy-3-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2S/c1-18(2)24-16-9-4-3-8-15-22-20-13-10-14-21(17-20)23-19-11-6-5-7-12-19/h5-7,10-14,17-18H,3-4,8-9,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNIVCAGGAWOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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